Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
CAS No.: 342878-55-1
Cat. No.: VC17276275
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342878-55-1 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | methyl 2-but-3-enylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |
| Standard InChI Key | AKZFDWQWUSPOQT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCCC1CCC=C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a pyrrolidine ring, a saturated five-membered amine heterocycle. The 2-position is substituted with a but-3-en-1-yl group (), introducing an alkene functionality, while the 1-position is esterified with a methyl carboxylate (). This configuration confers both lipophilicity (via the alkyl chain) and polar character (via the ester and amine groups), influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 342878-55-1 |
| Hydrogen Bond Donors | 1 (pyrrolidine N-H) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, amine) |
| Topological Polar Surface Area | 38.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation:
-
NMR: Signals for the pyrrolidine ring protons appear between δ 1.5–3.0 ppm, while the but-3-en-1-yl group’s allylic protons resonate at δ 4.8–5.2 ppm (vinyl ) and δ 5.6–5.9 ppm (alkene ).
-
NMR: The carbonyl carbon of the ester group is observed near δ 170 ppm, with the pyrrolidine carbons between δ 25–60 ppm.
-
IR Spectroscopy: Stretching vibrations at ~1740 cm (ester C=O) and ~1650 cm (alkene C=C) confirm functional groups.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Pyrrolidine Alkylation: Reaction of pyrrolidine with 3-buten-1-yl bromide under basic conditions (e.g., ) yields 2-(but-3-en-1-yl)pyrrolidine.
-
Esterification: Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the carboxylate group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Pyrrolidine, 3-buten-1-yl bromide, , DMF, 80°C, 12h | 65–75 | ≥95% |
| Esterification | Methyl chloroformate, EtN, CHCl, 0°C→RT, 4h | 80–85 | ≥98% |
Purification Strategies
Chromatographic techniques (TLC, column chromatography) and recrystallization are employed to isolate the product. Recent advances emphasize solvent crystallization using dichloromethane/hexane mixtures, achieving >99% purity .
Reactivity and Functionalization
Alkene Functionalization
The but-3-en-1-yl side chain undergoes characteristic alkene reactions:
-
Michael Addition: The electron-deficient alkene reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
-
Hydrogenation: Catalytic hydrogenation () saturates the double bond, yielding 2-(butyl)pyrrolidine-1-carboxylate.
Pyrrolidine Modifications
The secondary amine in the pyrrolidine ring participates in:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Coordination Chemistry: Binding to metal ions (e.g., Cu, Zn) via the lone pair on nitrogen.
Research Advancements and Challenges
Pharmacological Profiling
Preliminary in vitro studies indicate moderate blood-brain barrier permeability (logP ≈ 2.1) and low cytotoxicity (IC > 100 μM in HEK293 cells). Structural optimization, such as introducing electron-withdrawing groups to the alkene, enhances target affinity.
Synthetic Challenges
Key hurdles include:
-
Stereochemical Control: Achieving enantiopure synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) .
-
Scale-Up Limitations: Chromatographic purification remains impractical for industrial production, necessitating alternative methods .
Future Directions
-
Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography and molecular docking.
-
Process Optimization: Develop continuous-flow synthesis to improve yield and reduce solvent waste .
-
Therapeutic Exploration: Evaluate efficacy in animal models of neurological disorders (e.g., migraine, Parkinson’s disease).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume